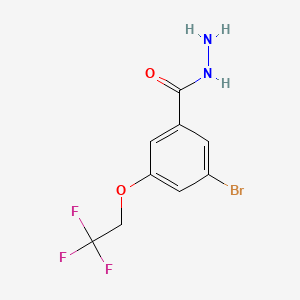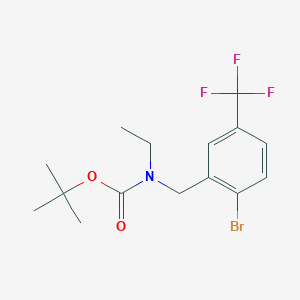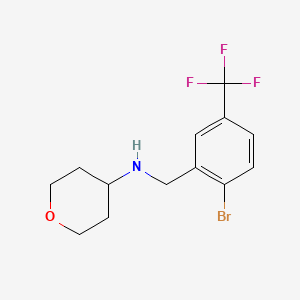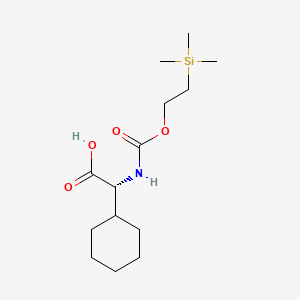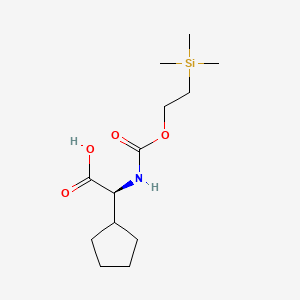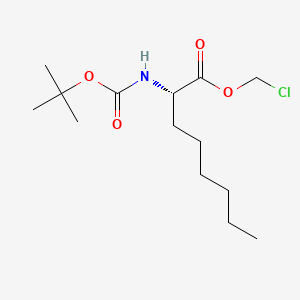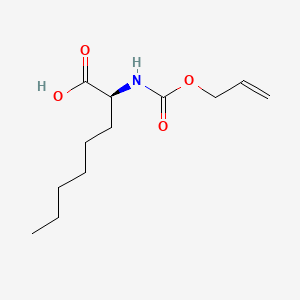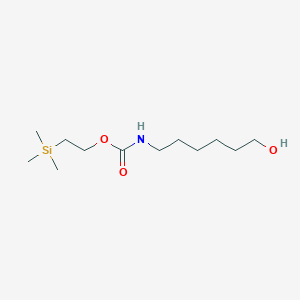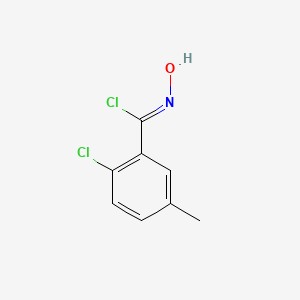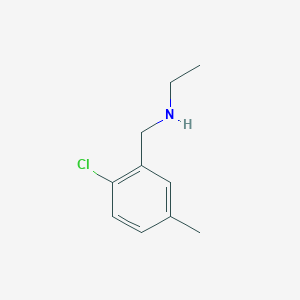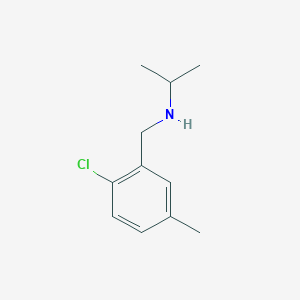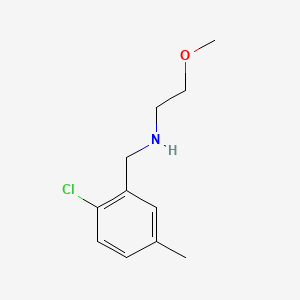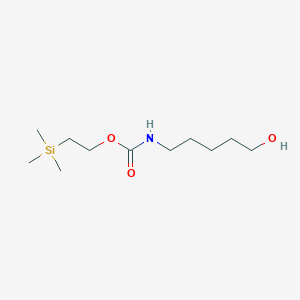
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with a unique structure that includes a carbamate group, a hydroxyl group, and a trimethylsilyl group
Vorbereitungsmethoden
The synthesis of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxypentylamine with 2-(trimethylsilyl)ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound can be used in the modification of biomolecules, potentially altering their properties and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be compared with other carbamate esters and silyl-protected compounds. Similar compounds include:
Carbamic acid, (5-hydroxypentyl)-, methyl ester: Lacks the trimethylsilyl group, making it less stable in certain reactions.
Carbamic acid, (5-hydroxypentyl)-, ethyl ester: Similar structure but different ester group, affecting its reactivity and applications.
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)propyl ester: Similar but with a different silyl group, which can influence its protective properties and reactivity.
This compound is unique due to its combination of functional groups, which provides a balance of stability and reactivity, making it valuable in various chemical processes.
Eigenschaften
IUPAC Name |
2-trimethylsilylethyl N-(5-hydroxypentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO3Si/c1-16(2,3)10-9-15-11(14)12-7-5-4-6-8-13/h13H,4-10H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFABZCGUKTNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450982 |
Source


|
| Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401601-01-2 |
Source


|
| Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

